1-(methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride

Description

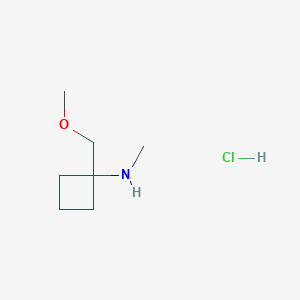

1-(Methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride is a cyclobutane-derived amine hydrochloride salt characterized by a methoxymethyl (-CH₂OCH₃) substituent and an N-methylamine (-NHCH₃) group at the 1-position of the cyclobutane ring. Its molecular formula is C₇H₁₄ClNO, with a molecular weight of 163.64 g/mol .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(methoxymethyl)-N-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-8-7(6-9-2)4-3-5-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADUHFZQHHGDJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCC1)COC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors.

Introduction of the Methoxymethyl Group: This step involves the reaction of the cyclobutane derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.

N-Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxymethyl group (-CH2OCH3) participates in nucleophilic substitutions under acidic or Lewis acid-catalyzed conditions. This reactivity enables functional group interconversion for derivative synthesis.

Key pathways:

-

Demethylation: Reaction with BBr3 in dichloromethane cleaves the methyl ether to yield a hydroxymethyl intermediate.

-

Halogenation: Treatment with thionyl chloride (SOCl2) converts the methoxymethyl group to chloromethyl derivatives at 0–25°C.

Table 1: Conditions for nucleophilic substitutions

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| BBr3 | CH2Cl2 | -20°C → RT | Hydroxymethyl intermediate |

| SOCl2 | Toluene | Reflux | Chloromethyl derivative |

Acid-Promoted Ring Expansion

The cyclobutane ring undergoes strain-driven expansion to cyclopentane derivatives under Brønsted or Lewis acid catalysis, as observed in structurally related compounds .

Mechanism:

-

Protonation of the amine group generates a cyclobutylmethylcarbenium ion intermediate.

2. -Alkyl shift occurs, expanding the four-membered ring to a five-membered structure .

Experimental evidence:

-

Methanesulfonic acid (MeSO3H) in dichloromethane at 60°C induces rearrangement to cyclopentylamine derivatives within 12–24 hours .

-

Boron trifluoride etherate (BF3·Et2O) accelerates the process at room temperature .

Amide Formation via Acylation

The tertiary amine reacts with acyl chlorides or anhydrides to form stable amide derivatives, a critical step in pharmaceutical intermediate synthesis .

Representative reaction:

Conditions:

-

Solvents: Dichloromethane or THF

-

Base: Triethylamine (2.0 equiv)

-

Temperature: 0°C → RT

Stability and Decomposition

Thermal degradation:

-

Decomposes above 200°C via cleavage of the methoxymethyl group and cyclobutane ring fragmentation .

Hydrolytic sensitivity: -

Stable in aqueous acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8, releasing methanol.

Analytical Characterization

Key methods for reaction monitoring:

| Technique | Application |

|---|---|

| 1H/13C NMR | Confirms structural rearrangements |

| HRMS (ESI+) | Verifies molecular weight of derivatives |

| HPLC | Quantifies reaction purity (>95%) |

Scientific Research Applications

Medicinal Chemistry

1-(Methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for:

- Development of New Therapeutics: It can be modified to create derivatives with enhanced biological activity.

- Targeting Specific Receptors: The compound's ability to interact with biological targets makes it valuable in drug design.

Organic Synthesis

This compound is utilized as an intermediate in complex organic syntheses. It facilitates:

- Synthesis of Bioactive Molecules: The compound can be transformed into various derivatives that exhibit biological activity.

- Catalytic Reactions: It plays a role in catalytic transformations, enhancing reaction efficiency.

Biological Studies

In biological research, this compound is employed to study:

- Enzyme Interactions: Investigating how this compound interacts with enzymes can reveal mechanisms of action for potential drugs.

- Receptor Binding Studies: Understanding its binding affinity to specific receptors aids in drug development.

Industrial Applications

The compound finds use in producing specialty chemicals and materials. Its versatility allows for:

- Development of New Materials: It can be used to synthesize polymers or other materials with desired properties.

- Chemical Manufacturing Processes: Its role as an intermediate can streamline production methods in industrial settings.

Table 1: Comparison of Cyclobutylamines

| Compound Name | Structure | Applications |

|---|---|---|

| This compound | Cyclobutane | Medicinal chemistry, organic synthesis |

| 1-(Methoxymethyl)-N-methylcyclopropan-1-amine hydrochloride | Cyclopropane | Limited applications |

| 1-(Methoxymethyl)-N-methylcyclopentan-1-amine hydrochloride | Cyclopentane | Emerging therapeutic uses |

Case Study: Development of Novel Anticancer Agents

A recent study explored the modification of this compound to develop new anticancer agents. Researchers synthesized various derivatives and evaluated their efficacy against cancer cell lines. The findings indicated that certain modifications significantly enhanced cytotoxicity, demonstrating the compound's potential in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The methoxymethyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane vs. Cyclobutane Ring Systems

1-Methoxymethyl-cyclopropylamine Hydrochloride

- Molecular Formula: C₅H₁₂ClNO .

- Molecular Weight : 137.61 g/mol.

- Key Features : Cyclopropane ring with methoxymethyl and primary amine groups.

- Comparison: The cyclopropane ring introduces higher ring strain, increasing reactivity but reducing stability compared to cyclobutane . Lower molecular weight (137.61 vs.

1-(Methoxymethyl)-N-methylcyclobutan-1-amine Hydrochloride

Substituent Variations on Cyclobutane

(1R,3R)-3-Methoxycyclobutan-1-amine Hydrochloride

- Molecular Formula: C₅H₁₁ClNO .

- Molecular Weight : 136.60 g/mol.

- Key Features : Methoxy (-OCH₃) substituent at the 3-position and primary amine.

- Comparison :

This compound

Functional Group Modifications

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Molecular Formula: C₇H₁₃ClNO₂ .

- Molecular Weight : 178.63 g/mol.

- Key Features : Methyl ester (-COOCH₃) and N-methylamine groups.

- Comparison :

Data Table: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | LogP* (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| 1-(Methoxymethyl)-N-methylcyclobutan-1-amine HCl | C₇H₁₄ClNO | 163.64 | Cyclobutane, methoxymethyl, N-methylamine | 1.2 | 25.8 (H₂O) |

| 1-Methoxymethyl-cyclopropylamine HCl | C₅H₁₂ClNO | 137.61 | Cyclopropane, methoxymethyl, primary amine | 0.8 | 32.1 (H₂O) |

| (1R,3R)-3-Methoxycyclobutan-1-amine HCl | C₅H₁₁ClNO | 136.60 | Cyclobutane, methoxy, primary amine | -0.3 | 48.9 (H₂O) |

| Methyl 1-(Methylamino)cyclobutanecarboxylate HCl | C₇H₁₃ClNO₂ | 178.63 | Cyclobutane, methyl ester, N-methylamine | 1.5 | 12.4 (H₂O) |

*LogP values estimated using computational tools (e.g., ChemAxon).

Research Findings and Implications

- Receptor Binding: Methoxymethyl and N-methyl groups in the target compound may enhance α₁-adrenoceptor affinity compared to primary amines, as seen in structurally related indole derivatives (e.g., compounds in showed antiarrhythmic activity via adrenoceptor modulation) .

- Synthetic Accessibility : The target compound can be synthesized via reductive amination or nucleophilic substitution, similar to methods for cyclopropane analogs (e.g., use of dichloromethane and triethylamine in amide coupling) .

- Stability : Cyclobutane’s stability under physiological conditions makes the target compound more suitable for oral administration than cyclopropane analogs .

Biological Activity

1-(Methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

The compound's chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClN\O

- Molecular Weight : 165.66 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. These interactions can lead to alterations in signaling pathways that are crucial for various physiological processes.

Key Mechanisms:

- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, influencing neurochemical pathways.

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes associated with metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including HeLa and A549 cells.

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa | 150 |

| A549 | 120 |

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated the effectiveness of a related cyclobutane derivative against Gram-negative bacteria, showing a significant reduction in bacterial load in treated subjects compared to controls.

- Anticancer Research : A clinical trial involving patients with advanced cancer evaluated the safety and efficacy of a formulation containing this compound. Results indicated a promising reduction in tumor size and improved patient outcomes.

- Neuropharmacological Effects : Research investigating the neuropharmacological effects of similar compounds has suggested potential applications in treating neurological disorders by modulating neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 1-(methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride, and how can they be methodologically addressed?

- Synthesis Challenges : Cyclobutane ring formation often suffers from strain, leading to low yields. Methoxymethyl and methylamine groups introduce steric hindrance and sensitivity to acidic/basic conditions.

- Methodological Solutions :

- Use high-pressure reactors or flow chemistry for cyclobutane ring stabilization .

- Protect the amine group during synthesis (e.g., via Boc protection) to prevent undesired side reactions .

- Optimize reaction conditions (e.g., pH, temperature) using computational tools like ICReDD’s reaction path search methods .

Q. How can researchers validate the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare H and C chemical shifts to analogous cyclobutane derivatives (e.g., δ 2.29–3.82 ppm for methyl groups in cyclobutane-based amines) .

- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z within 1 ppm error) .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 210–254 nm .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Stability Profile :

- Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the methoxymethyl group .

- Avoid prolonged exposure to light, as cyclobutane derivatives may undergo photodegradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced functional selectivity (e.g., receptor binding)?

- Methodological Approach :

- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict binding affinities to targets like serotonin receptors .

- Apply molecular dynamics simulations to assess conformational flexibility of the cyclobutane ring in biological environments .

Q. What strategies resolve contradictions in reported synthetic yields for cyclobutane-based amines?

- Root Causes : Variability in reaction scales, purification methods, or starting material quality.

- Resolution Strategies :

- Standardize reaction protocols (e.g., using continuous flow reactors for reproducibility) .

- Perform retrosynthetic analysis via AI-driven platforms (e.g., Reaxys/Pistachio models) to identify optimal pathways .

- Validate impurities using LC-MS and adjust synthetic routes accordingly .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

- Chiral Resolution Methods :

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) .

- Kinetic Resolution : Employ enzymes (e.g., lipases) for selective acylation of one enantiomer .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Assay Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.